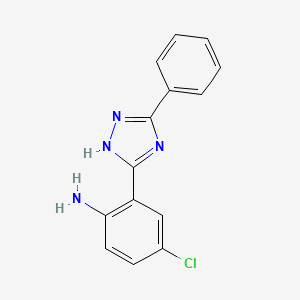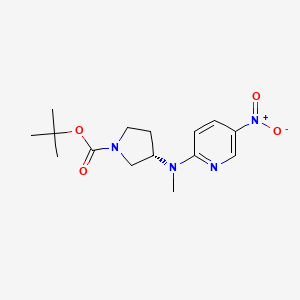
N-hydroxythiophene-3-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxythiophene-3-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClNOS It is known for its unique structure, which includes a thiophene ring, a carboximidoyl chloride group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxythiophene-3-carbimidoyl chloride typically involves the reaction of thiophene-3-carboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Thiophene-3-carboximidoyl chloride+Hydroxylamine→N-hydroxy-thiophene-3-carboximidoyl chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxythiophene-3-carbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxythiophene-3-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxythiophene-3-carbimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The hydroxy group can form hydrogen bonds, while the carboximidoyl chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboximidoyl chloride: Lacks the hydroxy group, making it less reactive in certain contexts.
N-hydroxy-benzimidoyl chloride: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties.
N-hydroxy-pyridine-3-carboximidoyl chloride: Contains a pyridine ring, which affects its reactivity and applications.
Uniqueness
N-hydroxythiophene-3-carbimidoyl chloride is unique due to the presence of both a hydroxy group and a thiophene ring
Properties
Molecular Formula |
C5H4ClNOS |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
N-hydroxythiophene-3-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClNOS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H |
InChI Key |
CJCWWHJXHUFRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)








